Ditetradecyl succinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

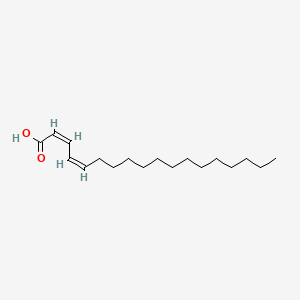

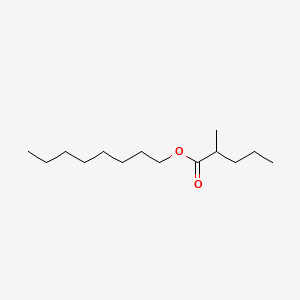

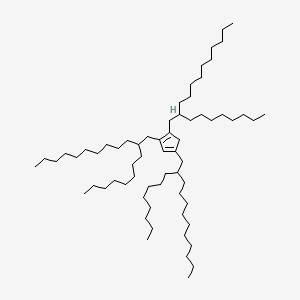

Ditetradecyl succinate is an organic compound that belongs to the class of esters. It is formed by the esterification of succinic acid with tetradecanol. This compound is known for its unique properties and applications, particularly in the field of thermal energy storage as a phase change material .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ditetradecyl succinate is synthesized through the esterification reaction between succinic acid and tetradecanol. The reaction is typically carried out under vacuum conditions and without the use of a catalyst. The process involves heating the reactants to facilitate the removal of water, which drives the reaction towards the formation of the ester. The yield of the esterification reaction is generally above 95%, indicating a highly efficient process .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis. Large-scale reactors are used to mix succinic acid and tetradecanol under controlled temperature and vacuum conditions. The high yield and purity of the product make it suitable for various applications, including its use as a phase change material in thermal energy storage systems .

Chemical Reactions Analysis

Types of Reactions

Ditetradecyl succinate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down in the presence of water, yielding succinic acid and tetradecanol. Additionally, it may undergo oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Esterification: Succinic acid and tetradecanol are the primary reagents. The reaction is carried out under vacuum and without a catalyst.

Hydrolysis: Water is the main reagent, and the reaction can be catalyzed by acids or bases.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

Hydrolysis: Succinic acid and tetradecanol.

Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

Ditetradecyl succinate has several scientific research applications:

Thermal Energy Storage: It is used as a phase change material due to its ability to store and release thermal energy efficiently.

Material Science: It is studied for its potential use in developing new materials with unique thermal properties.

Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.

Industry: It is used in the formulation of various industrial products, including lubricants and surfactants.

Mechanism of Action

The primary mechanism by which ditetradecyl succinate exerts its effects is through its phase change properties. When used as a phase change material, it absorbs and releases thermal energy during the transition between solid and liquid states. This property is utilized in thermal energy storage systems to maintain temperature stability .

Comparison with Similar Compounds

Similar Compounds

Dioctadecyl succinate: Another ester of succinic acid with similar thermal properties.

Dilauryl thiodipropionate: A dialkyl ester used in cosmetics with comparable stability and thermal properties.

Uniqueness

Ditetradecyl succinate is unique due to its specific phase change temperature and high thermal reliability. Its ability to undergo multiple thermal cycles without significant degradation makes it a valuable material for thermal energy storage applications .

Properties

CAS No. |

26720-09-2 |

|---|---|

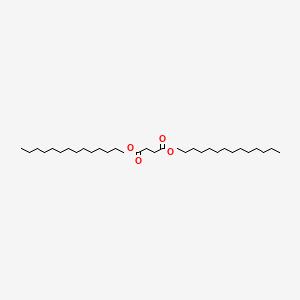

Molecular Formula |

C32H62O4 |

Molecular Weight |

510.8 g/mol |

IUPAC Name |

ditetradecyl butanedioate |

InChI |

InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-35-31(33)27-28-32(34)36-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |

InChI Key |

QZTCMCYWQLXVRK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.